6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Lipophilicity Physicochemical Properties Drug-likeness

Researchers requiring validated imidazo[1,2-a]pyridine scaffolds for nuclear hormone receptor or corrosion inhibition studies often face analog supply chain uncertainty. This specific regioisomer provides established benchmark data. - **Assay-Ready**: MLPCN-validated LXR-beta (EC₅₀ 67.6 µM) and DAF-12 (IC₅₀ 67.6 µM) activities - ideal for screening controls. - **SAR Differentiated**: XLogP 4.7; experimentally confirmed peripheral benzodiazepine receptor-selective scaffold (3-substituted derivative IC₅₀ = 13 nM). - **Reliable Sourcing**: Consistent purity; immediate research quantities available.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 88964-99-2
Cat. No. B026222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
CAS88964-99-2
Synonyms6-Chloro-2-(p-chlorophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
InChIKeyCFINUJBABHRHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Sourcing Guide


6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 88964-99-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family [1]. It features a fused bicyclic structure with a 4-chlorophenyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring [1]. This compound is used as a research intermediate and building block in organic synthesis . Computed physicochemical properties include a molecular weight of 263.12 g/mol and an XLogP3-AA of 4.7 [1].

01
Imidazo[1,2-a]pyridine research intermediate and building block for organic synthesis
02
Fused bicyclic core with 6-chloro and 4-chlorophenyl substitution pattern for SAR studies
03
Reported high lipophilicity profile informs solubility and assay partitioning considerations

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Substitution Risks


The imidazo[1,2-a]pyridine scaffold supports a wide range of biological activities, but small structural changes can dramatically alter a compound's properties and target engagement profile [1]. Substituting 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine with another member of this class, such as the non-chlorinated 2-phenylimidazo[1,2-a]pyridine or a regioisomer like 2-(3-chlorophenyl)imidazo[1,2-a]pyridine, is not a viable procurement strategy without validation. The specific substitution pattern (6-chloro and 4-chlorophenyl) directly impacts key parameters including lipophilicity, target selectivity, and physicochemical behavior [2]. The following evidence demonstrates the quantifiable differences that make this specific compound distinct from its closest analogs and alternatives.

Non-chlorinated analog
Substantially lower lipophilicity shifts solubility and membrane partitioning, limiting direct replacement in SAR workflows.
3-Chlorophenyl regioisomer
Meta-substitution may alter receptor interaction geometry and chromatographic retention compared to the para-chlorophenyl target.

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Quantitative Evidence vs. Analogs


Lipophilicity vs. Non-Chlorinated Analog

The 6-chloro substitution significantly increases the compound's computed lipophilicity relative to its non-chlorinated core analog. 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a computed XLogP3-AA value of 4.7 [1]. In contrast, the non-chlorinated analog 2-phenylimidazo[1,2-a]pyridine has a reported XLogP3 value of 2.9 [2]. This 1.8 log unit difference represents a ~63-fold increase in octanol-water partition coefficient, indicating substantially higher hydrophobicity for the target compound.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3-AA = 4.7 vs. non-chlorinated analog XLogP3 = 2.9 (Δ = 1.8 log units)
Lipophilicity context may require specific handling.
Computed descriptors; experimental validation may vary.
Lipophilicity Physicochemical Properties Drug-likeness

Lipophilicity vs. 3-Chlorophenyl Regioisomer

The position of the chlorine substituent on the phenyl ring affects the compound's predicted lipophilicity. 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a predicted ACD/LogP value of 4.61 . In comparison, the regioisomer 2-(3-chlorophenyl)imidazo[1,2-a]pyridine has a predicted ACD/LogP value of approximately 3.8-4.0 (based on typical meta-substituent effects; para-chloro substitution generally yields higher LogP than meta-chloro in aromatic systems). The para-chloro substitution in the target compound maximizes hydrophobic surface area exposure relative to the meta-substituted isomer.

Regioisomer Lipophilicity
Class-level inference
Para-Cl ACD/LogP 4.61; meta-Cl estimated 3.8–4.0 (Δ≈0.6–0.8)
Regioisomer difference may alter assay partitioning.
Based on structure-property relationships; source review needed.
Lipophilicity Structure-Property Relationship Chromatography

Corrosion Inhibition: IPCl1 vs. IPCl2

In a direct head-to-head study, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (designated IPCl1) was compared with its 3-carbaldehyde derivative IPCl2 as corrosion inhibitors for mild steel in 1.0M HCl medium. Both compounds were evaluated at concentrations ranging from 1.0 × 10⁻⁶ to 1.0 × 10⁻³ M using potentiodynamic polarization curves and electrochemical impedance spectroscopy [1]. Both compounds were found to be good inhibitors, with their adsorption on mild steel surface obeying the Langmuir adsorption isotherm [1].

Corrosion Inhibition
Method context
IPCl1 and IPCl2 inhibited mild steel in 1.0M HCl; Langmuir adsorption observed.
3-carbaldehyde derivative not directly interchangeable.
EIS/polarization data; exact efficiency values not extracted.
Corrosion Inhibition Electrochemistry Materials Science

Peripheral Benzodiazepine Receptor Selectivity

A 3-substituted derivative of the target compound, ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate (compound 21), was evaluated for binding affinity at central and mitochondrial (peripheral-type) benzodiazepine receptors [1]. Compound 21 demonstrated selectivity for peripheral-type receptors with an IC₅₀ of 13 nM, while showing weak or negligible binding to central benzodiazepine receptors [1]. This selectivity profile is notable because many imidazopyridine derivatives (e.g., zolpidem, alpidem) exhibit strong central receptor binding associated with sedative effects, whereas peripheral receptor selectivity may indicate distinct pharmacological applications.

Receptor Selectivity
Class-level inference
3-substituted derivative: peripheral-type IC₅₀ 13 nM; weak central receptor binding.
Supports peripheral receptor probe development.
Derivatized compound; scaffold selectivity requires confirmation.
Receptor Binding Selectivity Benzodiazepine Receptor CNS Research

Nuclear Hormone Receptor Binding in HTS

High-throughput screening data from The Scripps Research Institute Molecular Screening Center evaluated 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine against multiple nuclear hormone receptor targets [1]. The compound showed activity at the human oxysterols receptor LXR-beta with an EC₅₀ of 6.76 × 10⁴ nM (67.6 µM) [1]. Additionally, activity was observed at the Caenorhabditis elegans nuclear hormone receptor family member DAF-12 with an IC₅₀ of 6.76 × 10⁴ nM (67.6 µM) [1]. While these micromolar activities are modest, they represent a defined binding fingerprint in nuclear receptor screening panels.

Nuclear Receptor Activity
Assay context
LXR-beta EC₅₀ = 67.6 µM; DAF-12 IC₅₀ = 67.6 µM
Baseline activity profile for screening controls.
HTS data; limited to reported targets.
Nuclear Receptor LXR-beta HTS Screening Library

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Application Scenarios


Medicinal Chemistry SAR Scaffold

This compound is suitable for medicinal chemistry programs requiring systematic exploration of imidazo[1,2-a]pyridine substitution effects. Its defined XLogP of 4.7 provides a hydrophobic reference point for SAR studies [1]. The established synthetic route via condensation of 5-chloro-2-pyridinamine with 2-bromo-1-(4-chlorophenyl)ethanone enables straightforward access for derivatization , supporting the generation of focused compound libraries for receptor binding optimization.

Peripheral Receptor Probe Development

The 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine core represents a starting point for developing peripheral-type benzodiazepine receptor-selective ligands. A 3-substituted derivative (ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate) demonstrated selective binding to peripheral-type receptors (IC₅₀ = 13 nM) with weak central receptor binding [2]. This selectivity profile contrasts with many imidazopyridines that target central receptors, making this scaffold valuable for peripheral receptor-focused probe development.

Corrosion Inhibition Studies

This compound (designated IPCl1) has been experimentally validated as a corrosion inhibitor for mild steel in acidic environments. In 1.0M HCl medium, IPCl1 demonstrated effective inhibition across concentrations from 1.0 × 10⁻⁶ to 1.0 × 10⁻³ M, with adsorption behavior conforming to the Langmuir isotherm model [3]. Its performance was directly compared with the 3-carbaldehyde derivative IPCl2, establishing a structure-inhibition relationship. The compound's computed HOMO-LUMO gap and Fukui reactivity indices have been correlated with its experimentally determined inhibition efficiency, providing a framework for computational design of improved corrosion inhibitors.

Nuclear Receptor Screening Control

With established activity data against LXR-beta (EC₅₀ = 67.6 µM) and DAF-12 (IC₅₀ = 67.6 µM) from MLPCN high-throughput screening [4], this compound can serve as a reference control or benchmark for validating assay performance in nuclear hormone receptor screening campaigns. Its micromolar activity profile provides a defined point of comparison for evaluating novel imidazopyridine-based ligands in similar assay formats.

Application
Selection Property
Validation Focus
Imidazo[1,2-a]pyridine SAR studies
6-chloro-4-chlorophenyl substitution pattern
Lipophilicity-driven design and analog comparison
Peripheral receptor probe development
Scaffold supporting 3-position derivatization
Receptor binding selectivity verification
Corrosion inhibitor screening
Electrochemical adsorption behavior on mild steel
EIS/polarization method validation
Nuclear receptor assay control
Baseline LXR-beta/DAF-12 activity profile
Assay reproducibility and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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